- Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion, Helvetica Chimica Acta, 1992, 75(5), 1604-6
Cas no 93-16-3 (Methyl isoeugenol)
Methyl isoeugenol (C11H14O2) is a phenolic ether derivative commonly used as a fragrance intermediate and flavoring agent. Its chemical structure, featuring a methoxy group adjacent to a propenyl side chain, contributes to its warm, spicy, and clove-like aroma. The compound exhibits stability under typical storage conditions and is soluble in organic solvents, making it suitable for use in perfumery and cosmetic formulations. Methyl isoeugenol is also employed in the synthesis of vanillin and other aromatic compounds. Its consistent purity and well-characterized sensory profile make it a reliable choice for applications requiring precise olfactory properties. Proper handling is advised due to potential sensitization risks.
Methyl isoeugenol structure
Product Name:Methyl isoeugenol
CAS No:93-16-3
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00009282
CID:34691
PubChem ID:637776
Update Time:2025-07-21
Methyl isoeugenol Chemical and Physical Properties
Names and Identifiers
-
- (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
- 1,2-Dimethoxy-4-propen-1-yl benzene
- 3,4-Dimethoxy-1,1-propen-1-yl benzene
- Isoeugenenyl methyl ether
- Isoeugenol methyl ether
- Isoeugenyl methyl ether
- Methyl isoeugenol
- 4-(1-Propenyl)-1,2-dimethoxybenzene
- 1,2-Dimethoxy-4-(1-propenyl)benzene
- O-Methyl Isoeugenol
- 4-(1-Propenyl)pyrocatechol Dimethyl Ether
- 1,2-Dimethoxy-4-(1-propenyl)-benzene
- 4-Prop-1-enylveratrole
- 1,2-dimethoxy-4-prop-1-enylbenzene
- cis-O-Methylisoeugenol
- Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-
- 1,2-Dimethoxy-4-propenylbenzene
- cis-Methylisoeugenol
- 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
- Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
- Trans -Methyl isoeugenol
- DSSTox_CID_31194
- DSSTox_GSID_52621
- Tox21
- 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)
- Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)
- Veratrole, 4-propenyl- (6CI)
- 1,2-Dimethoxy-4-propeneylbenzene
- 1-(3,4-Dimethoxyphenyl)-1-propene
- 1-Veratryl-1-propene
- 3,4-Dimethoxy-β-methylstyrene
- 3,4-Dimethoxypropenylbenzene
- 3-(3,4-Dimethoxyphenyl)-2-propene
- 4-Propenyl-1,2-dimethoxybenzene
- 4-Propenylveratrole
- Isohomogenol
- Methylisoeugenol
- NSC 46111
- O-Methylisoeugenol
- Isomethyleugenol
- trans-Methyl isoeugenol
- trans-isomethyleugenol
- trans-4-Propenylveratrole
- trans-Methylisoeugenol
- (E)-methyl isoeugenol
- 4-trans-Propenylveratrole
- Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
- DTXSID501020311
- BRN 1911285
- NSC-46111
- W-100250
- VERATROLE, 4-PROPENYL-, TRANS-
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
- s3006
- Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
- 1-Propene,4-dimethoxyphenyl)-
- J6M6C71VVR
- MFCD00009282
- Q10858039
- Tox21_303830
- UNII-J6M6C71VVR
- Q27108981
- Benzene,2-dimethoxy-4-propenyl-
- ghl.PD_Mitscher_leg0.366
- 54349-79-0
- NSC46111
- NCGC00357104-01
- 1,2-Dimethoxy-4-propenylbenzene, 99%
- AKOS005608367
- ISOEUGENYL METHYL ETHER, TRANS-
- AS-56928
- Methylisoeugenol, (E)-
- E)-1,2-Dimethoxy-4-(1-propenyl)benzene
- (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
- TRIDEUTEROMETHYLISOEUGENOL
- 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
- Methyl isoeugenol, >=98%, FG
- Benzene,2-dimethoxy-4-(1-propenyl)-
- 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
- 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
- CHEBI:14469
- 93-16-3
- CHEMBL465829
- DTXCID4031194
- 1,3,4-Isoeugenol methyl ether
- EN300-2559873
- ISOHOMOEUGENOL
- MIe
- STK801268
- P1103
- 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
- VS-02193
- methylation
- EN300-21037355
- EINECS 228-958-7
- iso eugenol methyl ether
- 6379-72-2
- (E)-ISOEUGENOL METHYL ETHER
- Benzene, 4-(1-propenyl)-1,2-dimethoxy
- 1,2-Dimethoxy-4-[1-propenyl]benzene #
- HY-N2439
- CS-0022657
- Benzene, 1,2-dimethoxy-4-propenyl
- Benzene, 1,2-dimethoxy-4-propenyl-
- (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
- (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
- WLN: 2U1R CO1 DO1
- 1,4-Isoeugenol methyl ether
- 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
- (E)-O-METHYLISOEUGENOL
- Veratrole, 4-propenyl-
- BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
- CHEBI:6877
- CAS-93-16-3
- (e)-methylisoeugenol
- 1-Propene, 1-(3,4-dimethoxyphenyl)-
- BBL009809
- DTXSID0052621
- FEMA NO. 2476, E-
-
- MDL: MFCD00009282
- Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
- InChI Key: NNWHUJCUHAELCL-UHFFFAOYSA-N
- SMILES: O(C)C1C(OC)=CC(C=CC)=CC=1
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099379685 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Molecular Weight: 178.23
- XLogP3: 2.5
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Colorless to yellowish liquid. It has a sweet spicy fragrance with floral fragrance, and a fragrant stone and bamboo tone
- Density: 1.05 g/mL at 25 °C(lit.)
- Melting Point: 98-100 °C (lit.)
- Boiling Point: 264°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.568(lit.)
- Solubility: Insoluble in glycerine and propylene glycol; soluble in most fixed oils
- PSA: 18.46000
- LogP: 2.73690
- Refractive Index: 1.566-1.569
- FEMA: 2476
- Solubility: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
Methyl isoeugenol Security Information
- Prompt:warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36
- RTECS:CZ7000000
- Risk Phrases:R36/38
Methyl isoeugenol Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Methyl isoeugenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089107-500g |
1,2-Dimethoxy-4-Propenylbenzene |
93-16-3 | 98% | 500g |
$338.35 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S3006-100mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 100mg |
¥794.43 | 2023-09-15 | |
| DC Chemicals | DCZ-252-20 mg |
Methyl isoeugenol |
93-16-3 | >98% | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-5 mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 5mg |
¥248.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-10 mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 10mg |
¥372.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-25 mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 25mg |
¥670.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-50 mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 50mg |
¥1004.00 | 2022-02-28 | |
| abcr | AB141245-25 ml |
4-(1-Propenyl)-1,2-dimethoxybenzene, 98%; . |
93-16-3 | 98% | 25 ml |
€51.40 | 2024-04-15 | |
| abcr | AB141245-500 ml |
4-(1-Propenyl)-1,2-dimethoxybenzene, 98%; . |
93-16-3 | 98% | 500 ml |
€197.20 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005685-100ml |
Methyl isoeugenol |
93-16-3 | 98% | 100ml |
¥190 | 2024-05-20 |
Methyl isoeugenol Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 1 h, 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ; 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ; 25 °C
Reference
- Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol, ChemSusChem, 2022, 15(14),
Production Method 3
Production Method 4
Reaction Conditions
1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ; 24 h, 40 °C
Reference
- Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization, Chemical Research in Chinese Universities, 2010, 26(5), 768-772
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Reference
- Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivatives, SAR and QSAR in Environmental Research, 2014, 25(3), 173-188
Production Method 7
Reaction Conditions
1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C
Reference
- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA, Angewandte Chemie, 2022, 61(8),
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt → reflux
1.2 Solvents: Diethyl ether ; 2 h, reflux
1.2 Solvents: Diethyl ether ; 2 h, reflux
Reference
- Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination, Angewandte Chemie, 2021, 60(44), 23584-23589
Production Method 9
Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ; 18 h, reflux
Reference
- Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol, Journal of Organic Chemistry, 2013, 78(13), 6786-6792
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C
Reference
- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts, ChemSusChem, 2022, 15(3),
Production Method 14
Production Method 15
Production Method 16
Reaction Conditions
1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine , Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ; 20 h, 90 °C
Reference
- Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate, Catalysis Science & Technology, 2022, 12(22), 6883-6890
Production Method 17
Production Method 18
Reaction Conditions
1.1 Solvents: Diethyl ether , Chloroform
Reference
- Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products, Canadian Journal of Chemistry, 1987, 65(11), 2568-74
Production Method 19
Production Method 20
Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ; 1 h, reflux
Reference
- Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333
Methyl isoeugenol Raw materials
- Ethyltriphenylphosphonium bromide
- Isoeugenol
- Vinylboronic Acid Pinacol Ester
- S-Adenosyl-L-methionine
- Veratraldehyde
- Eugenol
- Methyl Eugenol
- 4-(Prop-1-en-1-yl)benzene-1,2-diol
- Formamide, N-[1-(3,4-dimethoxyphenyl)propyl]-
Methyl isoeugenol Preparation Products
Methyl isoeugenol Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:93-16-3)Methyl isoeugenol
Order Number:sfd8532
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
(CAS:93-16-3)Methyl isoeugenol
Order Number:JH108
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:93-16-3)Methyl isoeugenol
Order Number:LE697
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com
Methyl isoeugenol Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
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